4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps. One common approach is the Niementowski reaction, which involves the condensation of anthranilic acid derivatives with amides . The reaction conditions often include the use of formic acid or different amines instead of amides, and can be facilitated by microwave-induced synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve the use of green chemistry approaches, such as the utilization of deep eutectic solvents (DES) and microwave-induced synthesis. These methods are designed to be more environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This interaction can disrupt various biological processes, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one: Another quinazolinone derivative with similar biological activities.
4-Oxo-3,4-dihydroquinazolin-8-yl)methyl)amine: A compound with potential anticancer properties.
Uniqueness
4-({4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H29N3O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[[1-[(1,1-dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C21H29N3O3S/c1-16-22-20-5-3-2-4-19(20)21(25)24(16)15-17-6-10-23(11-7-17)14-18-8-12-28(26,27)13-9-18/h2-5,17-18H,6-15H2,1H3 |
InChI Key |
CVASLXGITWKOOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4CCS(=O)(=O)CC4 |
Origin of Product |
United States |
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